6-bromo-1-[(5-bromo-2-propanoylphenyl)amino]-2-methoxy-2-methyl-1,2-dihydro-3H-indol-3-one
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Overview
Description
6-bromo-1-[(5-bromo-2-propanoylphenyl)amino]-2-methoxy-2-methyl-1,2-dihydro-3H-indol-3-one is a synthetic organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes bromine atoms, a methoxy group, and a propanoylphenylamino moiety.
Preparation Methods
The synthesis of 6-bromo-1-[(5-bromo-2-propanoylphenyl)amino]-2-methoxy-2-methyl-1,2-dihydro-3H-indol-3-one involves several stepsThe reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents like dichloromethane or acetonitrile .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts.
Scientific Research Applications
6-bromo-1-[(5-bromo-2-propanoylphenyl)amino]-2-methoxy-2-methyl-1,2-dihydro-3H-indol-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds include other brominated indole derivatives, such as:
- 6-bromo-1-[(5-bromo-2-propionylphenyl)amino]-2-ethoxy-2-methyl-1,2-dihydro-3H-indol-3-one .
- 6-bromo-2-naphthyl β-D-glucopyranoside .
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activities
Properties
IUPAC Name |
6-bromo-1-(5-bromo-2-propanoylanilino)-2-methoxy-2-methylindol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Br2N2O3/c1-4-17(24)13-7-5-11(20)9-15(13)22-23-16-10-12(21)6-8-14(16)18(25)19(23,2)26-3/h5-10,22H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRVMFISLRQZHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Br)NN2C3=C(C=CC(=C3)Br)C(=O)C2(C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Br2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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